N-(4-(methylthio)benzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyridines
Preparation Methods
The synthesis of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group.
Coupling with the Carboxamide Group: The final step involves the coupling of the triazolopyridine core with a carboxamide group.
Chemical Reactions Analysis
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition, particularly as inhibitors of carbonic anhydrase and cholinesterase.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various pharmacological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE can be compared with other triazolopyridine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities but have a different core structure.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds are known for their antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have been studied for their antibacterial properties.
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE stands out due to its unique combination of a triazolopyridine core with a methylsulfanyl phenyl group, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C15H14N4OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H14N4OS/c1-21-13-5-2-11(3-6-13)8-16-15(20)12-4-7-14-18-17-10-19(14)9-12/h2-7,9-10H,8H2,1H3,(H,16,20) |
InChI Key |
QCHDHUWMPWGETQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
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